

In-Depth Technical Guide to 6-Bromo-2-chloroquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **6-Bromo-2-chloroquinazolin-4(3H)-one**, a key intermediate in the synthesis of various biologically active compounds.

Core Chemical Properties

6-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated quinazolinone derivative. The presence of bromine and chlorine atoms at specific positions on the quinazolinone scaffold imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data for **6-Bromo-2-chloroquinazolin-4(3H)-one**.

Property	Value	Source
CAS Number	167158-70-5	Ambeed, AccelaChem
Molecular Formula	C ₈ H ₄ BrClN ₂ O	Ambeed, AccelaChem
Molecular Weight	259.49 g/mol	Ambeed, AccelaChem
Boiling Point	393.2 ± 44.0 °C	AccelaChem[1]
Density	1.95 g/cm ³	AccelaChem[1]

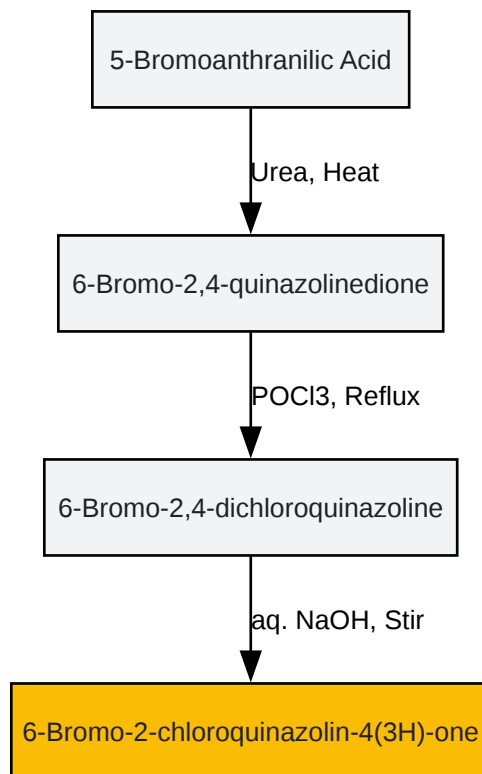
Note: Physical properties such as boiling point and density are often predicted or sourced from supplier databases and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-2-chloroquinazolin-4(3H)-one** is typically achieved through a multi-step process starting from 5-bromoanthranilic acid. A common synthetic route involves the formation of a benzoxazinone intermediate, followed by chlorination and subsequent selective hydrolysis.

Synthetic Pathway Overview

Synthetic Pathway for 6-Bromo-2-chloroquinazolin-4(3H)-one



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Caption: General synthetic route to **6-Bromo-2-chloroquinazolin-4(3H)-one**.

Detailed Experimental Protocol

The following protocol is an adapted method based on the established synthesis of 2-chloroquinazolin-4(3H)-one from its corresponding 2,4-dichloro precursor.^[2] The starting material for this specific protocol, 6-Bromo-2,4-dichloroquinazoline, can be synthesized from 5-bromoanthranilic acid.

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline (Intermediate)

A mixture of 6-bromo-2,4(1H,3H)-quinazolinedione (prepared from 5-bromoanthranilic acid and urea) and phosphorus oxychloride (POCl₃) is refluxed for several hours. After completion of the

reaction (monitored by TLC), the excess POCl_3 is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of **6-Bromo-2-chloroquinazolin-4(3H)-one**

- A suspension of 6-Bromo-2,4-dichloroquinazoline (1.0 mmol) is prepared in a 2% aqueous sodium hydroxide (NaOH) solution (approx. 3-4 mL).
- The mixture is stirred vigorously at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
- Upon completion, the reaction mixture is diluted with water (approx. 6-8 mL) to dissolve any soluble byproducts.
- The remaining unreacted starting material, if any, is removed by filtration.
- The filtrate is then carefully neutralized with dilute acetic acid until a precipitate forms.
- The precipitate, which is the desired product, is collected by filtration.
- The solid is washed thoroughly with water to remove any residual salts.
- The product is then dried under vacuum to yield **6-Bromo-2-chloroquinazolin-4(3H)-one**. Recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) may be performed for further purification.^[2]

Reactivity and Chemical Behavior

The chemical reactivity of **6-Bromo-2-chloroquinazolin-4(3H)-one** is primarily dictated by the electrophilic nature of the carbon atoms in the pyrimidine ring, particularly C2 and C4.

- **Nucleophilic Substitution at C2:** The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by reacting it with amines, thiols, alcohols, and other nucleophiles. This reaction is a cornerstone for the synthesis of diverse libraries of quinazolinone-based compounds for drug discovery.

- **Reactivity at N3:** The nitrogen at the 3-position can be alkylated or acylated under appropriate basic conditions, allowing for further structural modifications.
- **Aromatic Substitution:** The bromine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

The selective reactivity at different positions can be controlled by carefully choosing the reaction conditions (temperature, solvent, and base). Generally, the chlorine at the 4-position in a 2,4-dichloroquinazoline is more reactive to nucleophiles under mild conditions than the chlorine at the 2-position.[3] This principle is utilized in the selective hydrolysis of 6-bromo-2,4-dichloroquinazoline to form the title compound.

Spectral Data

While specific, publicly available spectra for **6-Bromo-2-chloroquinazolin-4(3H)-one** are limited, the expected spectral characteristics can be inferred from the analysis of closely related quinazolinone structures.[4]

Spectroscopy	Expected Characteristics
^1H NMR	Aromatic protons on the benzene ring would appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. A broad singlet for the N-H proton would be observed, typically downfield (>12 ppm).
^{13}C NMR	Carbonyl carbon (C=O) signal would be expected around δ 160-162 ppm. Signals for the aromatic carbons would appear in the range of δ 120-150 ppm.
IR (Infrared)	A characteristic C=O stretching vibration for the amide carbonyl group would be present around $1680\text{-}1700\text{ cm}^{-1}$. An N-H stretching band would be observed in the region of $3100\text{-}3300\text{ cm}^{-1}$.
Mass Spec (MS)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

Based on available safety data for this and structurally similar compounds, **6-Bromo-2-chloroquinazolin-4(3H)-one** should be handled with care in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

This technical guide serves as a foundational resource for professionals working with **6-Bromo-2-chloroquinazolin-4(3H)-one**. Due to the limited availability of published, peer-

reviewed data for this specific molecule, researchers are encouraged to perform their own analytical characterization to confirm its properties before use in further synthetic applications.

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